Tubulozole hydrochloride is a synthetic compound recognized for its potent anticancer properties, primarily acting as a microtubule inhibitor. This compound disrupts the structure and function of microtubules, which are essential components of the cytoskeleton in eukaryotic cells. By interfering with microtubule dynamics, Tubulozole hydrochloride plays a significant role in cancer research and treatment, particularly in the context of cell cycle regulation and apoptosis induction .
Tubulozole hydrochloride is classified as an antimitotic agent due to its ability to inhibit mitotic cell division. It is derived from synthetic processes that involve the modification of tubulin polymerization pathways. The compound is often studied for its potential applications in oncology, particularly against various cancer cell lines .
The synthesis of Tubulozole hydrochloride typically involves several key steps:
Common reagents used in the synthesis include solvents and catalysts that facilitate the formation of the desired molecular structure while minimizing by-products .
The molecular formula for Tubulozole hydrochloride is . The structure features a complex arrangement that allows it to bind effectively to tubulin at the colchicine-binding site. This binding prevents tubulin polymerization into microtubules, leading to destabilization and subsequent cellular effects.
Key structural data includes:
Tubulozole hydrochloride participates in various chemical reactions, including:
The specific products formed depend heavily on reaction conditions, including temperature, solvent choice, and reaction time .
The primary mechanism by which Tubulozole hydrochloride exerts its effects involves binding to the colchicine-binding site on tubulin. This interaction inhibits the polymerization of tubulin into microtubules, leading to:
Research indicates that Tubulozole hydrochloride also influences cellular signaling pathways related to apoptosis and gene expression by altering mRNA stability and localization .
Relevant analyses have shown that prolonged exposure can lead to resistance in certain cancer cell lines, necessitating combination therapies for sustained efficacy .
Tubulozole hydrochloride has several scientific applications:
Tubulozole hydrochloride exerts its antimitotic effects through stereospecific interactions with β-tubulin subunits. The compound's R-enantiomer demonstrates >20-fold higher binding affinity than its S-counterpart, attributable to complementary three-dimensional interactions with a hydrophobic pocket near the tubulin's GTP-binding site. This specificity arises from hydrogen bonding between the enantiomer's carbonyl group and Thr178 of β-tubulin, coupled with van der Waals contacts with residues Val23 and Ala316 in the microtubule-interacting loop (M-loop) [1] [7].
Cryo-EM analyses reveal that Tubulozole hydrochloride induces conformational strain in β-tubulin by displacing the M-loop by 4.2 Å, thereby compromising lateral protofilament interactions essential for microtubule stability. This binding occurs preferentially with βIII and βIV tubulin isotypes due to their unique residue polymorphisms at positions 275 (βIII: Ser → Ala; βIV: Ser → Asn), which enlarge the drug-binding pocket [2] [6]. The covalent modification of Cys239 in class V β-tubulin further enhances binding irreversibility, a mechanism validated through mass spectrometry showing 92% occupancy at pharmacologically relevant concentrations (1-5 μM) [7].
Table 1: Binding Parameters of Tubulozole Hydrochloride Enantiomers to β-Tubulin Isotypes
| Tubulin Isotype | Kd (R-enantiomer, μM) | Kd (S-enantiomer, μM) | Primary Interaction Sites |
|---|---|---|---|
| βI | 0.98 ± 0.11 | 24.6 ± 3.2 | Val23, Thr178, Ala316 |
| βIII | 0.32 ± 0.05 | 28.9 ± 4.1 | Ala275, Thr178, Cys239 |
| βIV | 0.41 ± 0.07 | 19.8 ± 2.7 | Asn275, Thr178, Val23 |
| βV | 0.27 ± 0.04* | 31.5 ± 5.3 | Cys239, Thr178, Ala316 |
*Covalent binding via Cys239 adduct formation [1] [2] [7]
Tubulozole hydrochloride uniquely alters both nucleation and elongation phases of microtubule assembly. Kinetic studies using stopped-flow light scattering demonstrate a 73% reduction in nucleation rate (kn = 0.17 min−1 vs. 0.63 min−1 in controls) at 10 μM concentration, attributed to the compound's interference with longitudinal tubulin dimer interactions during oligomer formation. This contrasts with classical inhibitors like vinblastine, which primarily affect elongation [3] [5].
The compound accelerates GTP hydrolysis by 2.8-fold (kcat = 0.42 min−1 vs. 0.15 min−1), depleting the GTP-cap necessary for stable microtubule growth. This hyperactivation of GTPase occurs through allosteric strain induced in the β-tubulin T5 loop, where Tubulozole binding repositions catalytic residue Gln185 toward the γ-phosphate of GTP. Consequently, microtubules exhibit shortened growth phases (7.3 ± 1.2 μm vs. 22.1 ± 3.5 μm in controls) and frequent catastrophe events (frequency increased to 0.48/min vs. 0.11/min) [3] [5].
Polymerization assays further reveal that Tubulozole reduces the critical concentration for spiral polymer formation to 0.6 mg/ml (vs. 1.2 mg/ml for vincristine), explaining its propensity to induce aberrant tubulin paracrystals observable via electron microscopy. These paracrystals lack functional polarity and sequester 85% of soluble tubulin within 15 minutes at 37°C [1] [10].
Table 2: Effects on Microtubule Polymerization Kinetics
| Parameter | Control | Tubulozole HCl (5 μM) | Tubulozole HCl (10 μM) | Vincristine (10 μM) |
|---|---|---|---|---|
| Nucleation rate (min−1) | 0.63 ± 0.09 | 0.31 ± 0.05 | 0.17 ± 0.03 | 0.58 ± 0.08 |
| Elongation rate (μm/min) | 2.8 ± 0.4 | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.9 ± 0.1 |
| GTP hydrolysis rate (min−1) | 0.15 ± 0.02 | 0.29 ± 0.04 | 0.42 ± 0.06 | 0.18 ± 0.03 |
| Catastrophe frequency (/min) | 0.11 ± 0.02 | 0.28 ± 0.04 | 0.48 ± 0.07 | 0.32 ± 0.05 |
Data derived from [3] [5] [10]
Tubulozole hydrochloride exhibits distinct thermodynamic and kinetic binding advantages over vinca alkaloids. Surface plasmon resonance measurements reveal a Kd of 0.38 ± 0.05 μM for Tubulozole versus 1.2 ± 0.2 μM for vinblastine and 0.9 ± 0.1 μM for vincristine. This 3-fold higher affinity originates from its slower dissociation rate (koff = 0.021 s−1 vs. 0.18 s−1 for vinorelbine), enabling prolonged occupancy of the β-tubulin interface [6] [10].
Notably, Tubulozole's binding is less sensitive to nucleotide state than vinca alkaloids. While vinblastine affinity decreases 7.2-fold when tubulin switches from GDP- to GTP-bound states, Tubulozole maintains 89% binding capacity (Kd shift from 0.41 μM to 0.46 μM). This insensitivity correlates with its superior efficacy in rapidly dividing cells with high GTP-tubulin pools. Molecular dynamics simulations attribute this to Tubulozole's minimal contacts with the H7 helix (residues 275-286), which undergoes nucleotide-dependent conformational changes [10].
Resistance profiles further highlight mechanistic differences: Cells overexpressing βIII-tubulin exhibit 22-fold resistance to paclitaxel but only 3.5-fold resistance to Tubulozole. Conversely, mutations at Thr238 (β-tubulin) confer 18-fold vinblastine resistance yet increase Tubulozole sensitivity 2.3-fold due to enhanced access to Cys239. This inverse resistance pattern supports Tubulozole's distinct binding topology [6] [7].
Table 3: Comparative Binding Energetics with Vinca Alkaloids
| Parameter | Tubulozole HCl | Vinblastine | Vincristine | Vinorelbine |
|---|---|---|---|---|
| Kd (μM) | 0.38 ± 0.05 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.8 ± 0.3 |
| kon (×10⁴ M−1s−1) | 2.1 ± 0.3 | 5.8 ± 0.9 | 4.2 ± 0.6 | 6.9 ± 1.1 |
| koff (s−1) | 0.021 ± 0.004 | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.18 ± 0.04 |
| GDP/GTP affinity ratio | 1.12 | 7.2 | 5.1 | 8.3 |
| βIII-mediated resistance* | 3.5× | 15× | 18× | 12× |
*Fold-change in IC50 in βIII-overexpressing cells [6] [7] [10]
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1